molecular formula C19H19NO4 B12610010 2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) CAS No. 917571-13-2

2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)

Cat. No.: B12610010
CAS No.: 917571-13-2
M. Wt: 325.4 g/mol
InChI Key: JGNDSBVSZMJFPR-UHFFFAOYSA-N
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Description

2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) is an organic compound characterized by the presence of a nitrophenyl group and two ethylfuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) typically involves the reaction of 4-nitrobenzaldehyde with 5-ethylfuran in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan rings can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
  • 4,4’-[(3-Nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)

Uniqueness

2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) is unique due to the presence of ethylfuran moieties, which impart distinct chemical and physical properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

917571-13-2

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-ethyl-5-[(5-ethylfuran-2-yl)-(4-nitrophenyl)methyl]furan

InChI

InChI=1S/C19H19NO4/c1-3-15-9-11-17(23-15)19(18-12-10-16(4-2)24-18)13-5-7-14(8-6-13)20(21)22/h5-12,19H,3-4H2,1-2H3

InChI Key

JGNDSBVSZMJFPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)CC

Origin of Product

United States

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